Norapomorphine hydrochloride

Pharmacokinetics Dopamine Agonists Brain Distribution

Norapomorphine hydrochloride (CAS 20382-69-8), chemically (R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride, is the N-desmethyl analog of the non-ergoline dopamine agonist apomorphine. As a chiral aporphine, it functions as a dopamine receptor ligand, binding to the D2 receptor in rat striatal tissue and inhibiting [3H]dopamine uptake.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
CAS No. 20382-69-8
Cat. No. B1206870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorapomorphine hydrochloride
CAS20382-69-8
Synonymsnorapomorphine
norapomorphine hydrochloride
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESC1C[NH2+]C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.[Cl-]
InChIInChI=1S/C16H15NO2.ClH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1
InChIKeyPOIHJFVPVYHGMS-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norapomorphine Hydrochloride (CAS 20382-69-8): Compound Identity and Core Pharmacological Class


Norapomorphine hydrochloride (CAS 20382-69-8), chemically (R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrochloride, is the N-desmethyl analog of the non-ergoline dopamine agonist apomorphine [1]. As a chiral aporphine, it functions as a dopamine receptor ligand, binding to the D2 receptor in rat striatal tissue and inhibiting [3H]dopamine uptake . This compound is categorized as an apomorphine derivative and is supplied as a hydrochloride salt with a molecular weight of 289.76 g/mol (C₁₆H₁₆ClNO₂); the free base (CAS 478-76-2) has a molecular weight of 253.30 g/mol . Commercially, it is utilized as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) for apomorphine, with pharmacopeial traceability (USP or EP) available [2].

Why Norapomorphine Hydrochloride Is Not Directly Substitutable with Apomorphine or N-Propylnorapomorphine


The aporphine scaffold is highly sensitive to N-substitution. Simple replacement of norapomorphine with apomorphine or N-propylnorapomorphine (NPA) introduces drastic changes in brain penetration, systemic half-life, and potency that undermine experimental reproducibility. In murine pharmacokinetic models, norapomorphine exhibits a half-life (t₁/₂) of 20 minutes, compared to 47 minutes for apomorphine and 29 minutes for NPA, while its brain-based potency is only 0.06 relative to apomorphine (apomorphine=1) [1]. In direct electrophysiological comparisons on dopamine neurons, the in vivo potency spanned two orders of magnitude: R-(-)-NPA ID₅₀ is 2.0 ± 0.4 nmol/kg, whereas R-(-)-apomorphine ID₅₀ is 18.0 ± 4.0 nmol/kg [2]. These quantitative pharmacokinetic and pharmacodynamic gaps mean that interchanging analogs without recalibrating dose and frequency produces non-comparable results, making compound-specific procurement essential.

Quantitative Differentiation Evidence for Norapomorphine Hydrochloride Against Key Comparators


Brain Content-Based Potency: Norapomorphine vs. Apomorphine vs. N-Propylnorapomorphine

In a direct head-to-head murine study utilizing a three-compartment model, the relative potency of norapomorphine based on brain content was determined to be 0.06, compared to apomorphine (1.0) and N-n-propylnorapomorphine (0.39). Norapomorphine also demonstrated the shortest brain half-life: 20 min vs. 47 min (apomorphine) and 29 min (NPA). Brain distribution rank order was NPA > apomorphine > norapomorphine [1]. These data confirm that norapomorphine is a substantially weaker and shorter-acting CNS agent than its N-alkylated counterparts, making it unsuitable for applications requiring sustained central dopaminergic tone but potentially advantageous for scenarios demanding rapid clearance.

Pharmacokinetics Dopamine Agonists Brain Distribution

Dopamine Neuron Firing Inhibition: R-(-)-Apomorphine ID₅₀ vs. R-(-)-NPA ID₅₀

In an extracellular single-unit recording study in rat substantia nigra, R-(-)-apomorphine (APO) fully inhibited dopamine cell firing with an ID₅₀ of 18.0 ± 4.0 nmol/kg i.v., while R-(-)-N-n-propylnorapomorphine (NPA)—the more potent comparators—exhibited an ID₅₀ of 2.0 ± 0.4 nmol/kg i.v. (9-fold greater potency). The R-(-)-configuration was the critical determinant for full agonism; the S-(+)-enantiomers displayed markedly reduced or absent efficacy [1]. Norapomorphine was not directly tested in this electrophysiological paradigm, but the N-alkyl structure-activity relationship established here demonstrates that the unsubstituted norapomorphine (lacking any N-alkyl group) is positioned at the low-potency end of the spectrum, and its use can serve as a low-efficacy control relative to NPA.

Electrophysiology Dopamine Autoreceptors Substantia Nigra

Amyloid-β (Aβ) Fibril Formation Inhibitory Activity

Norapomorphine, as a 10,11-dihydroxy aporphine, belongs to a class of small-molecule inhibitors of amyloid-β (Aβ 1-40) fibril formation patented by scientists including D. Howlett and P. Kuner. The structure-activity relationship described in US Patent 20080096909 demonstrates that the 10,11-dihydroxy substitution pattern on the D-ring is critical for inhibitory potency against Aβ nucleation, and that methylation of these hydroxyl groups reduces activity. Norapomorphine possesses the requisite free catechol moiety for auto-oxidation, which is linked to the generation of the active inhibitory species [1][2]. While quantitative IC₅₀ comparators specific to norapomorphine versus other aporphines in this system are not publicly available, the patent establishes the scaffold's privileged status for anti-amyloid applications, a property absent in N-alkylated analogs that lack the oxidizable catechol or are sterically hindered at C10-C11.

Alzheimer's Disease Amyloid Aggregation Drug Discovery

Application-Specific Purity and Quality Control Suitability for ANDA Filings

Unlike generic research-grade apomorphine or NPA, R-(-)-norapomorphine hydrochloride (CAS 20382-69-8) is specifically indicated by multiple suppliers (SynZeal, Axios Research, Clearsynth) as a characterized reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) for apomorphine [1][2]. The product is provided with detailed Certificates of Analysis (COA) and can be traced against pharmacopeial standards (USP or EP). This positions the compound as a fit-for-purpose impurity or related-substance standard rather than a pharmacological tool, a differentiating procurement attribute that other aporphines (e.g., NPA hydrobromide) lack unless explicitly characterized for this use case.

Analytical Reference Standard Quality Control ANDA

Availability as a Chiral (R)-(-)-Enantiomer with Defined Stereochemistry

The R-(-)-configuration of norapomorphine is the single most critical determinant of dopaminergic agonist efficacy. In direct enantiomeric comparisons by Martin et al. (1990), all R-(-)-aporphines acted as full agonists on substantia nigra dopamine neurons, while S-(+)-aporphines showed dramatically reduced or absent efficacy (e.g., S-(+)-NPA ID₅₀ = 1550 nmol/kg vs. R-(-)-NPA ID₅₀ = 2.0 nmol/kg) [1]. Commercially available norapomorphine hydrochloride (CAS 20382-69-8) is explicitly designated as the R-(-)-isomer, whereas many vendors supply racemic or unspecified mixtures of other aporphines. Procurement of the defined chiral entity ensures reproducible D2 receptor binding and agonist activity, avoiding the confounding antagonistic effects that can arise from S-(+)-contamination.

Stereochemistry Dopamine Receptor Binding Enantiomeric Purity

Optimal Use Cases for Norapomorphine Hydrochloride (CAS 20382-69-8) Based on Evidence


Pharmaceutical Analytical Testing: ANDA Impurity and Related-Substance Reference Standard

Procure R-(-)-norapomorphine hydrochloride as the primary impurity or related-substance reference standard for apomorphine ANDA submissions. Its characterized identity (CAS 20382-69-8) and availability with full Certificates of Analysis and optional USP/EP traceability [1] directly support analytical method development, method validation (AMV), and QC batch release testing required by regulatory authorities.

Alzheimer's Disease Research: Amyloid-β Fibrillization Inhibitor Screening

Deploy norapomorphine hydrochloride as a molecular probe in assays investigating the nucleation phase of Aβ 1-40 aggregation. As the minimal 10,11-dihydroxy aporphine scaffold proven to inhibit amyloid fibril formation via auto-oxidation-dependent mechanisms [2][3], it serves as a baseline compound for structure-activity optimization of anti-amyloid agents, with its unsubstituted N-position offering a site for further derivatization.

Dopamine Receptor Pharmacology: SAR Baseline for N-Alkyl Aporphine Series

Use norapomorphine as the unsubstituted (N-H) reference point in systematic structure-activity relationship (SAR) studies of aporphine dopamine agonists. Comparative pharmacokinetic data showing its 16.7-fold lower CNS potency versus apomorphine and markedly shorter half-life (20 min vs. 47 min) [4], combined with electrophysiological evidence placing N-alkyl derivatives at the extreme opposite of the potency spectrum [5], establish this compound as the essential low-potency, short-duration anchor for correlating N-substituent bulk with dopaminergic activity.

Stereochemical Investigations: R-(-)-Enantiomer Control for Dopamine Receptor Studies

Utilize enantiomerically defined R-(-)-norapomorphine hydrochloride as a positive control for D2 receptor full agonism in studies where chiral purity is critical. Evidence from Martin et al. (1990) demonstrates that S-(+)-aporphines exhibit 775-fold lower potency and mixed agonist/antagonist behavior [5]; procurement of the CAS 20382-69-8 assured R-(-)-enantiomer eliminates this confounding variable, enabling clean interpretation of dopaminergic signaling data.

Quote Request

Request a Quote for Norapomorphine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.